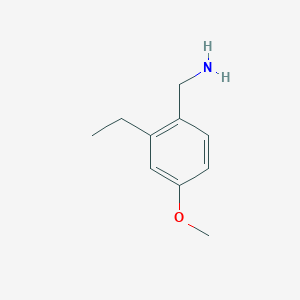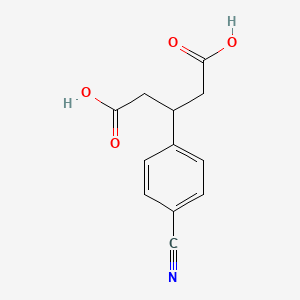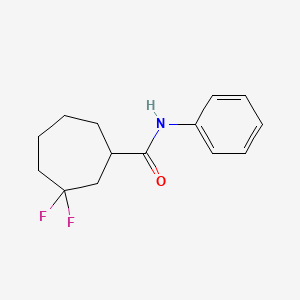
3,3-difluoro-N-phenylcycloheptane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-N-phenylcycloheptane-1-carboxamide is a chemical compound that has garnered significant attention in the scientific community due to its unique physical and chemical properties. This compound is characterized by its molecular formula C14H17F2NO and a molecular weight of 253.3 g/mol. The presence of difluoro groups and a phenyl ring attached to a cycloheptane backbone makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve large-scale chemical synthesis techniques that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate the efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Difluoro-N-phenylcycloheptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The difluoro groups and the phenyl ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
3,3-Difluoro-N-phenylcycloheptane-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antifungal and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,3-difluoro-N-phenylcycloheptane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s difluoro groups and phenyl ring play crucial roles in its binding affinity and activity. It may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
- 3,3-Difluoro-N-methoxy-N-methylcyclobutane-1-carboxamide
- 3,3-Difluoro-N-phenylcyclobutane-1-carboxamide
- 3,3,4-Trifluoropyrrolidinyl derivatives
Comparison: Compared to similar compounds, 3,3-difluoro-N-phenylcycloheptane-1-carboxamide stands out due to its unique cycloheptane backbone, which imparts distinct physical and chemical properties. The presence of difluoro groups enhances its reactivity and potential biological activities, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C14H17F2NO |
|---|---|
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
3,3-difluoro-N-phenylcycloheptane-1-carboxamide |
InChI |
InChI=1S/C14H17F2NO/c15-14(16)9-5-4-6-11(10-14)13(18)17-12-7-2-1-3-8-12/h1-3,7-8,11H,4-6,9-10H2,(H,17,18) |
InChI-Schlüssel |
OCALCGVQKLDHBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC(C1)C(=O)NC2=CC=CC=C2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



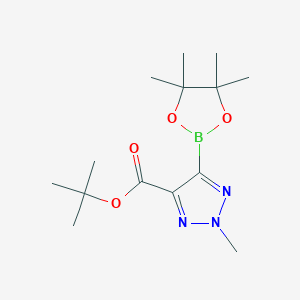
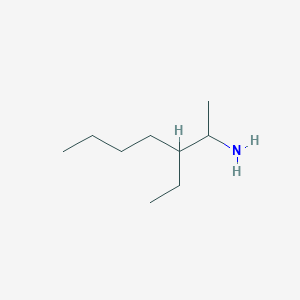
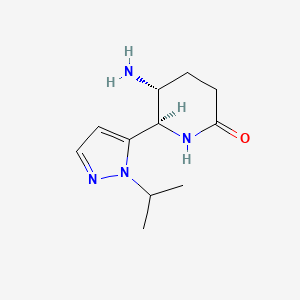
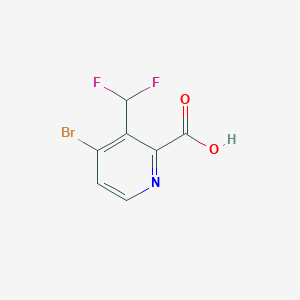

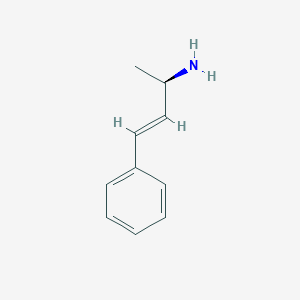
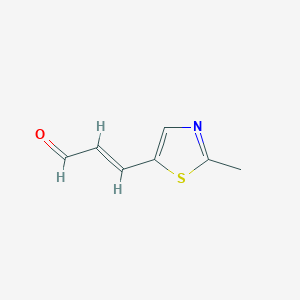
![4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol](/img/structure/B13573984.png)
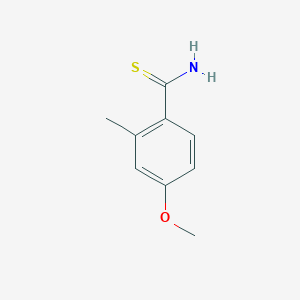
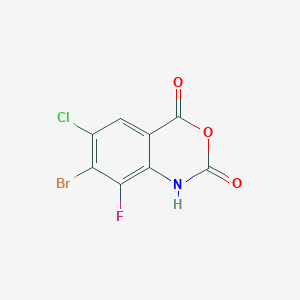
![N-[4-(4-phenylpiperazin-1-yl)butyl]-1-benzofuran-2-carboxamide](/img/structure/B13574016.png)
